Pentacarbonylchlororhenium

説明

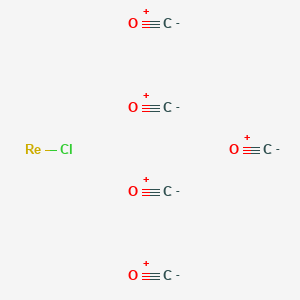

Pentacarbonylchlororhenium is a metal carbonyl complex with the chemical formula Re(CO)₅Cl. It is a white to tan powder or crystalline substance that is extensively used in organometallic chemistry and catalysis research. This compound is known for its ability to act as a catalyst or catalyst precursor in various chemical transformations, including olefin metathesis, which is essential for forming carbon-carbon double bonds in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Pentacarbonylchlororhenium can be synthesized through the reaction of rhenium pentacarbonyl with chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:

Re(CO)₅+Cl₂→Re(CO)₅Cl+CO

Industrial Production Methods: Industrial production of this compound(I) involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions: Pentacarbonylchlororhenium undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other halides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the rhenium center undergoes changes in oxidation state.

Coordination Reactions: It can form complexes with other metal centers or organic ligands.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and halides. These reactions often occur under mild conditions with the addition of the desired ligand.

Oxidation and Reduction Reactions: Reagents such as hydrogen gas, carbon monoxide, or other reducing agents can be used to alter the oxidation state of rhenium.

Coordination Reactions: These reactions typically involve the addition of ligands or metal centers under controlled conditions to form stable complexes.

Major Products Formed:

Substitution Products: Complexes with different ligands replacing the chloride ligand.

Redox Products: Compounds with rhenium in different oxidation states.

Coordination Complexes: Mixed-valence compounds and other coordination complexes.

科学的研究の応用

Applications in Scientific Research

Pentacarbonylchlororhenium has diverse applications across several scientific disciplines. Below are key areas where this compound is utilized:

Catalysis

This compound is primarily known for its catalytic properties:

- Olefin Metathesis : It serves as a catalyst or catalyst precursor in olefin metathesis reactions, which are crucial for forming carbon-carbon double bonds in organic synthesis. This reaction is significant in producing complex organic molecules and polymers .

- Hydroformylation : The compound also acts as a catalyst in hydroformylation reactions, which convert alkenes into aldehydes using carbon monoxide and hydrogen.

Coordination Chemistry

The compound is employed to study coordination complexes:

- Mixed-Valence Compounds : It is used in synthesizing mixed-valence compounds involving rhenium and iron, which are important for understanding charge-transfer processes .

- Interaction with Ligands : Research has explored its interaction with various ligands, including diimines and porphyrins, leading to the formation of new complexes with unique properties .

Biological Applications

Recent studies have investigated the biological potential of this compound:

- Imaging Probes : It has been explored as a component in developing imaging probes for bimodal SPECT (Single Photon Emission Computed Tomography) and optical imaging, particularly in cancer diagnostics.

- Cancer Therapy : The compound shows promise in cancer stem cell therapy by activating small molecules critical for biological processes .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Metal-Organic Frameworks (MOFs) : The compound is utilized in creating MOFs, which have applications in gas storage, separation processes, and catalysis due to their unique structural properties .

Case Study 1: Olefin Metathesis

In a study examining the efficiency of this compound as a catalyst for olefin metathesis, it was found to facilitate reactions effectively with both terminal and internal olefins. The mechanism involves a propyl carbene initiation step, leading to high yields of desired products.

Research published in Chemistry Europe highlighted the photostimulated anticancer activity of tricarbonyl rhenium complexes that release CO under UV radiation. This study demonstrated that such complexes could induce cytotoxic effects against cancer cells, suggesting potential therapeutic applications for this compound derivatives .

Case Study 3: Coordination Chemistry

A comprehensive investigation into the interaction of this compound with octaethylporphine revealed the formation of distinct products, including dirhenium octaethylporphine complexes. These findings contribute to understanding the coordination chemistry of rhenium complexes and their potential applications in electronic devices .

作用機序

The mechanism of action of pentacarbonylchlororhenium(I) involves its ability to act as a catalyst or catalyst precursor in various chemical transformations. The compound can activate small molecules, facilitating reactions such as olefin metathesis and hydroformylation. The rhenium center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions and form stable complexes with other ligands .

類似化合物との比較

Bromopentacarbonylrhenium(I): Similar to pentacarbonylchlororhenium(I) but with a bromide ligand instead of chloride.

Dirhenium decacarbonyl: A compound with two rhenium centers and ten carbonyl ligands.

Rhenium(III) chloride: A rhenium compound with three chloride ligands and no carbonyl groups.

Uniqueness: this compound is unique due to its specific combination of a rhenium center with five carbonyl ligands and one chloride ligand. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile catalyst in organic synthesis. Its ability to form stable complexes with various ligands and metal centers further enhances its utility in scientific research and industrial applications .

生物活性

Pentacarbonylchlororhenium(I) (Re(CO)₅Cl), an organometallic compound containing rhenium, has garnered attention in various fields, particularly in medicinal chemistry and cancer research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅ClO₅Re

- Molecular Weight : 361.711 g/mol

- CAS Number : 14099-01-5

- Structure : The compound features a central rhenium atom coordinated to five carbonyl groups and one chloride ion.

This compound exhibits biological activity primarily through its interactions with biological macromolecules and cellular processes. Key mechanisms include:

- Metal Coordination : The ability of rhenium to coordinate with biomolecules can influence enzyme activity and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhenium complexes can induce oxidative stress, which may lead to apoptosis in cancer cells.

- Antitumor Activity : Research indicates that rhenium complexes can inhibit tumor growth through various pathways, including interference with DNA synthesis and repair mechanisms.

Study 1: Antitumor Effects in Breast Cancer Models

A study investigated the effects of rhenium-based compounds on triple-negative breast cancer using the 4T1 mouse model. The results showed that:

- Mice treated with this compound at doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg exhibited no significant differences in tumor weight compared to controls.

- Plasma concentrations of rhenium increased with dosage, indicating systemic absorption but no direct correlation with tumor suppression at lower doses .

| Dose (mg/kg) | Plasma Re Concentration (nmol/l) | Tumor Weight Change |

|---|---|---|

| 0.1 | 14 ± 20 | No change |

| 1 | Increased | No change |

| 10 | 792 ± 167 | No change |

Study 2: Toxicity Assessment

In a separate toxicity assessment involving the same animal model, no deaths or significant adverse effects were reported across all treatment groups. This suggests a favorable safety profile for this compound at the tested doses .

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for potential applications in:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncological treatments.

- Targeted Drug Delivery : The unique properties of rhenium complexes may facilitate targeted delivery systems for chemotherapeutic agents.

特性

IUPAC Name |

carbon monoxide;chlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUAHKBIXPQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161512 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-01-5 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structure of Rhenium pentacarbonyl chloride and are there any notable structural features?

A1: Rhenium pentacarbonyl chloride (Re(CO)5Cl) is a discrete monomeric unit with a central Rhenium atom bonded to five carbonyl ligands and one chlorine atom. While the molecule possesses required mirror symmetry, it exhibits non-crystallographic 4mm symmetry. [] The crystal structure itself belongs to the orthorhombic Pnma space group. []

Q2: How does the structure of Rhenium pentacarbonyl chloride relate to its vibrational spectra?

A2: The vibrational spectra of Rhenium pentacarbonyl chloride, particularly in the far-IR and Raman regions, can be assigned by comparing it to the established assignments of the analogous bromide compound. [] Notably, the pressure-induced changes in the vibrational modes of Rhenium pentacarbonyl chloride, specifically the crossover between A1, ν6, ν(Re—I) and E, ν20, δ(CReC) modes, help confirm aspects of these spectral assignments. []

Q3: What are the catalytic applications of Rhenium pentacarbonyl chloride?

A3: Rhenium pentacarbonyl chloride, when combined with ethylaluminium dichloride, forms a highly active and long-lived homogeneous catalyst for olefin metathesis reactions. [] This catalyst effectively facilitates the metathesis of both terminal and internal olefins. [] Evidence suggests that the reaction mechanism involves a propyl carbene initiation step. []

Q4: Can you elaborate on the interaction of Rhenium pentacarbonyl chloride with porphyrins?

A4: When reacted with octaethylporphine (OEP) in a 2:1 molar ratio under specific conditions, Rhenium pentacarbonyl chloride can form two distinct products: dirhenium octaethylporphine (OEP(Re(CO)3)2) and a salt-type complex. [] This salt-type complex consists of an octaethylporphinium monocation [(H3OEP)+] and a novel anionic halogenocarbonyl rhenium(I) species [(Re2(CO)6Cl3)-]. [] The anionic species in this complex exhibits an unusual structure. []

Q5: Are there any known alternative compounds to Rhenium pentacarbonyl chloride in its catalytic applications?

A5: While the provided research papers do not directly compare Rhenium pentacarbonyl chloride to alternative catalysts for olefin metathesis, the field of olefin metathesis employs a variety of catalytic systems. Further research is needed to compare the performance, cost, and impact of these alternatives to Rhenium pentacarbonyl chloride. []

Q6: What are the future directions for research on Rhenium pentacarbonyl chloride?

A6: Further research on Rhenium pentacarbonyl chloride could explore its potential in various catalytic reactions beyond olefin metathesis. Investigating its coordination chemistry with a wider range of ligands, as exemplified by its interaction with H-spirophosphorane ligands [], could uncover new applications. Additionally, exploring its reactivity under different conditions and studying its detailed mechanistic pathways in various reactions will enhance our understanding and potential uses of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。